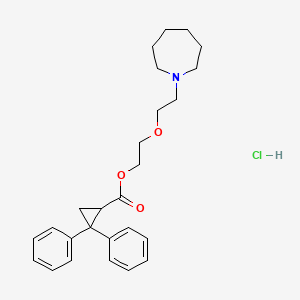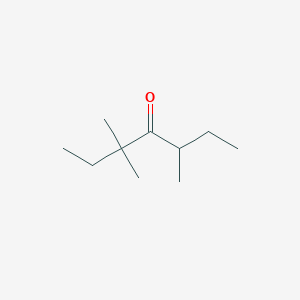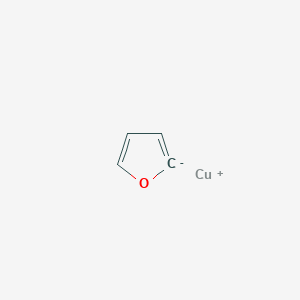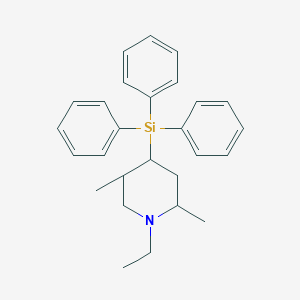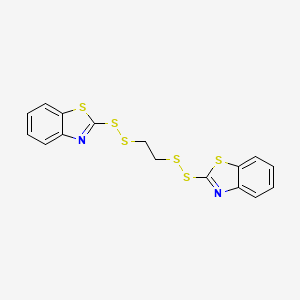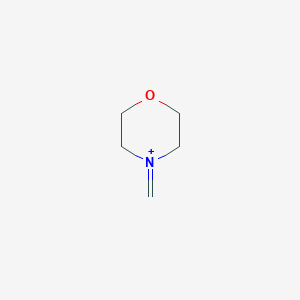![molecular formula C9H10 B14667301 Tricyclo[4.2.1.0(2,5)]non-2(5)-ene CAS No. 41487-78-9](/img/structure/B14667301.png)
Tricyclo[4.2.1.0(2,5)]non-2(5)-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[4.2.1.0(2,5)]non-2(5)-ene is a unique organic compound with the molecular formula C₉H₁₀ and a molecular weight of 118.1757 g/mol . This compound is characterized by its tricyclic structure, which includes three interconnected rings, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.1.0(2,5)]non-2(5)-ene typically involves the use of norbornene derivatives. One notable method includes the ruthenium-catalyzed [2+2] cross-addition of norbornene derivatives and dimethyl acetylenedicarboxylate . This reaction is carried out under specific conditions using [H₂Ru(PPh₃)₄] as the catalyst.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthetic routes involving norbornene derivatives and specific catalysts like ruthenium complexes provide a foundation for potential large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[4.2.1.0(2,5)]non-2(5)-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the tricyclic structure, leading to the formation of different derivatives.
Substitution: Substitution reactions involving common reagents can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may lead to the formation of oxygenated derivatives, while reduction can result in the formation of reduced tricyclic compounds.
Wissenschaftliche Forschungsanwendungen
Tricyclo[4.2.1.0(2,5)]non-2(5)-ene has several scientific research applications, including:
Chemistry: It is used as a model compound for studying tricyclic structures and their reactivity.
Medicine: The compound’s unique structure makes it a candidate for studying new therapeutic agents.
Wirkmechanismus
The mechanism by which Tricyclo[4.2.1.0(2,5)]non-2(5)-ene exerts its effects involves its interaction with specific molecular targets and pathways. The tricyclic structure allows it to engage in unique interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[4.2.1.0(2,5)]nonane: This compound has a similar tricyclic structure but differs in its chemical properties and reactivity.
Tricyclo[4.2.2.0(2,5)]dec-2(5)-ene: Another related compound with a different ring structure and chemical behavior.
Uniqueness
Tricyclo[4210(2,5)]non-2(5)-ene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
41487-78-9 |
|---|---|
Molekularformel |
C9H10 |
Molekulargewicht |
118.18 g/mol |
IUPAC-Name |
tetracyclo[4.2.1.01,6.02,5]non-2(5)-ene |
InChI |
InChI=1S/C9H10/c1-2-7-6(1)8-3-4-9(7,8)5-8/h1-5H2 |
InChI-Schlüssel |
RSXOZYQTOYIEGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C1C34C2(C3)CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
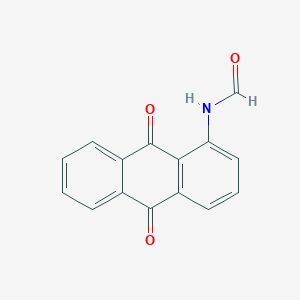


![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
